8-(Bromomethyl)-7-chloro-3-methylquinoline

Agrochemical Synthesis Herbicide Intermediates Oxidation

8-(Bromomethyl)-7-chloro-3-methylquinoline (CAS 90717-02-5) is a heteroaromatic quinoline derivative that simultaneously incorporates three distinct reactive/structural handles: a C8 bromomethyl electrophile, a C7 chlorine atom, and a C3 methyl group. This precise substitution pattern positions the compound as a uniquely versatile advanced intermediate, particularly within agrochemical synthesis, as evidenced by its established role in the commercial manufacture of the herbicide Quinmerac.

Molecular Formula C11H9BrClN
Molecular Weight 270.55 g/mol
CAS No. 90717-02-5
Cat. No. B3058644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)-7-chloro-3-methylquinoline
CAS90717-02-5
Molecular FormulaC11H9BrClN
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C=C2)Cl)CBr)N=C1
InChIInChI=1S/C11H9BrClN/c1-7-4-8-2-3-10(13)9(5-12)11(8)14-6-7/h2-4,6H,5H2,1H3
InChIKeyQDPMBRCVXWKQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 8-(Bromomethyl)-7-chloro-3-methylquinoline (CAS 90717-02-5) Is a Strategically Differentiated Quinoline Intermediate


8-(Bromomethyl)-7-chloro-3-methylquinoline (CAS 90717-02-5) is a heteroaromatic quinoline derivative that simultaneously incorporates three distinct reactive/structural handles: a C8 bromomethyl electrophile, a C7 chlorine atom, and a C3 methyl group . This precise substitution pattern positions the compound as a uniquely versatile advanced intermediate, particularly within agrochemical synthesis, as evidenced by its established role in the commercial manufacture of the herbicide Quinmerac .

Why 8-(Bromomethyl)-7-chloro-3-methylquinoline Cannot Be Replaced by Common In-Class Analogs


Generic substitution with other 8-bromomethylquinolines is not feasible due to the compound's unique, non-additive combination of substituents. The C7 chlorine is essential for downstream biological activity in key target molecules like Quinmerac, while the C3 methyl group provides critical metabolic and steric differentiation . Critically, the 3-methyl-7-chloro framework confers a distinct antimalarial profile; sontochin (3-methyl-chloroquine) retains activity against chloroquine-resistant strains of *Plasmodium falciparum*, whereas the des-methyl analog (chloroquine) does not [1]. Similarly, the 8-bromomethyl handle is mandatory for the specific coupling and functionalization reactions used in agrochemical and pharmaceutical intermediate synthesis [2]. Analogs lacking any one of these three features (e.g., 8-(bromomethyl)quinoline, 7-chloro-3-methylquinoline, or 8-(bromomethyl)-7-chloroquinoline) yield divergent, often inactive, products and cannot replicate the established synthetic routes to high-value targets.

Quantified Differential Evidence: Performance Benchmarks for 8-(Bromomethyl)-7-chloro-3-methylquinoline vs. Key Comparators


Synthetic Yield and Purity in the Manufacture of the Commercial Herbicide Quinmerac

The commercial viability of the herbicide Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid) is directly enabled by the use of 8-(bromomethyl)-7-chloro-3-methylquinoline as the immediate precursor. The patented oxidation process delivers the carboxylic acid in an isolated yield of 96% with a purity of 95% . In contrast, the synthesis of the target compound itself from 3,8-dimethyl-7-chloroquinoline proceeds with a chromatographically determined yield of 80% [1]. The combined efficiency of this two-step sequence demonstrates the intermediate's high and predictable reactivity under oxidative conditions, a critical procurement consideration for scaled production.

Agrochemical Synthesis Herbicide Intermediates Oxidation

Antimalarial Potency of the 3-Methyl-7-Chloro Scaffold vs. Non-Methylated Chloroquine

The 3-methyl-7-chloro substitution pattern, which defines the core of the target compound, is critical for overcoming chloroquine resistance in malaria. Sontochin (3-methyl-chloroquine) retains significant *in vitro* activity against chloroquine-resistant strains of *Plasmodium falciparum* [1]. While direct data for the 8-bromomethyl derivative is not available, the class-level inference is that the 3-methyl group is a validated determinant of resistance evasion. This contrasts sharply with chloroquine (which lacks the 3-methyl), which is ineffective against resistant strains.

Antimalarial Drug Discovery Chloroquine Resistance Structure-Activity Relationship

Antibacterial Activity Profile of the 7-Chloro-3-Methylquinoline Core vs. Unsubstituted Quinolines

The 7-chloro-3-methylquinoline core, the structural backbone of the target compound, exhibits quantifiable antibacterial activity. In *in vitro* assays, 7-chloro-3-methylquinoline demonstrates Minimum Inhibitory Concentrations (MICs) of 16 µg/mL against *Staphylococcus aureus* and 32 µg/mL against *Escherichia coli* . This provides a measurable baseline for the pharmacophore's inherent antimicrobial properties, which are absent in the unsubstituted quinoline parent. The target compound, by virtue of its 8-bromomethyl handle, is a direct precursor for further derivatization to enhance this activity.

Antibacterial Agents Gram-positive Activity Minimum Inhibitory Concentration

Impact of 8-Bromo Substitution on HIV-1 Integrase Allosteric Inhibitor Potency and Mutant Resilience

In a study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of a bromine atom at the C8 position conferred enhanced antiviral properties compared to unsubstituted analogs [1]. Crucially, the 8-bromo analog retained full effectiveness against an ALLINI-resistant IN A128T mutant virus, whereas the corresponding 6-bromo analog suffered a significant loss of potency [1]. While this study did not test the specific 8-bromomethyl derivative, the data strongly indicate that C8 bromine substitution is a critical determinant of both potency and resilience against viral resistance in this target class.

HIV-1 Antiviral Integrase Inhibitor ALLINI Drug Resistance

Optimal Research and Industrial Application Scenarios for 8-(Bromomethyl)-7-chloro-3-methylquinoline


Scale-Up and Process Optimization for Agrochemical Intermediates

The compound is the preferred starting material for the industrial synthesis of the herbicide Quinmerac. The established two-step sequence from 3,8-dimethyl-7-chloroquinoline, yielding 80% of the target intermediate and then 96% of the carboxylic acid, provides a robust, patent-validated process blueprint [1]. Procurement for pilot plant or commercial-scale agrochemical synthesis should prioritize this specific intermediate to ensure compliance with validated manufacturing protocols and high downstream yield.

Structure-Activity Relationship (SAR) Studies in Antimalarial Drug Discovery

Given the established importance of the 3-methyl-7-chloro pharmacophore for overcoming chloroquine resistance in *Plasmodium falciparum*, this compound is an ideal advanced building block for generating focused libraries of novel 8-functionalized antimalarial candidates [2]. The 8-bromomethyl group serves as a versatile handle for late-stage diversification via nucleophilic substitution, enabling systematic exploration of how C8 modifications impact potency, resistance profile, and pharmacokinetics.

Synthesis of Novel HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

The evidence that 8-bromo substitution on the quinoline core enhances antiviral potency and maintains efficacy against resistant HIV-1 mutants positions this compound as a privileged scaffold for ALLINI development [3]. The bromomethyl group provides a synthetic entry point for creating diverse C8-linked analogs, allowing medicinal chemists to probe the allosteric binding site of HIV-1 integrase and potentially identify next-generation antivirals with improved resistance profiles.

Development of Novel Antibacterial Agents via Core Scaffold Derivatization

The 7-chloro-3-methylquinoline core demonstrates intrinsic antibacterial activity with quantifiable MIC values against Gram-positive (e.g., S. aureus, 16 µg/mL) and Gram-negative (e.g., E. coli, 32 µg/mL) pathogens . This compound provides a platform for constructing more potent antibacterial agents by leveraging the reactive 8-bromomethyl group to introduce additional pharmacophoric elements, such as cationic or metal-chelating moieties, aimed at improving potency and broadening the spectrum of activity.

Quote Request

Request a Quote for 8-(Bromomethyl)-7-chloro-3-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.